molecular formula C19H28N2O2 B582067 Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 929301-99-5

Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No. B582067
CAS RN: 929301-99-5
M. Wt: 316.445
InChI Key: MTPQMAJDIOUCHT-UHFFFAOYSA-N
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Description

Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C19H28N2O2 . It is also known by other names such as N-Boc-7-Benzyl-2,7-diazaspiro[3.5]nonane and has a molecular weight of 316.4 g/mol .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-14-19(15-21)9-11-20(12-10-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 . The Canonical SMILES string is CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)CC3=CC=CC=C3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 413.7±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 66.7±3.0 kJ/mol . The flash point is 204.0±28.7 °C . The index of refraction is 1.569 . The molar refractivity is 92.5±0.4 cm³ . It has 4 hydrogen bond acceptors and 0 hydrogen bond donors . It has 4 freely rotating bonds . The topological polar surface area is 32.8 Ų . The heavy atom count is 23 .

Scientific Research Applications

  • Antitubercular Agents : Benzothiazinone derivatives containing a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety have shown excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. One compound, in particular, demonstrated good safety and efficacy in an acute mouse model of tuberculosis, as well as better pharmacokinetic profiles compared to another compound, PBTZ169 (Wang et al., 2020).

  • Crystal Structure Analysis : The crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, reveals mirror symmetry and a chair conformation of the hexahydropyrimidine ring, with two benzyl substituents bonded equatorially to the ring N atoms (Dong et al., 1999).

  • Pseudopeptides Synthesis : The compound has been used in the synthesis of constrained surrogates for Pro-Leu and Gly-Leu dipeptides, useful in peptide synthesis. Conformational analyses of these tripeptide analogues suggest that they act as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

  • Supramolecular Arrangements : Studies on the preparation and crystallographic analysis of related diazaspiro[4.5]decane derivatives highlight the role of substituents in supramolecular arrangements, impacting crystal structures (Graus et al., 2010).

  • Synthesis of Bifunctional Compounds : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

properties

IUPAC Name

tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-14-19(15-21)9-11-20(12-10-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPQMAJDIOUCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672216
Record name tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

CAS RN

929301-99-5
Record name tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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